molecular formula C11H16N2O3 B2640408 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1823269-38-0

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2640408
CAS RN: 1823269-38-0
M. Wt: 224.26
InChI Key: USWARDWJLFRKLM-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained attention due to its potential in scientific research. It is a pyrazole derivative with a carboxylic acid functional group and an oxan-2-yl substituent. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Oxazole Derivatives : Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids were used to synthesize methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were further transformed to introduce aliphatic amines and oxazol-2-yl moiety into oxazole (Prokopenko et al., 2010).

  • Formation of Re(I) Complex : A reaction involving 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid led to the formation of a mononuclear Re(I) complex, [(ppyEt)Re(CO)3Br], showing non-regular octahedron structure around the rhenium(I) center (Saldías et al., 2020).

  • Palladium(II) Complexes Synthesis : 3,5-Dimethylpyrazolic hybrid ligands were synthesized and reacted with [PdCl(2)(CH(3)CN)(2)] to form monomeric and dimeric palladium(II) complexes. The structures of these complexes were characterized, and their dynamics in solution were studied using diffusion NMR and theoretical calculations (Guerrero et al., 2008).

  • Formylation of Pyrazoles : N-alkyl-3,5-dimethyl-1H-pyrazoles underwent formylation to form 4-formyl derivatives. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde was synthesized through a specific process involving alkaline hydrolysis and heating (Attaryan et al., 2006).

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives were synthesized, displaying significant antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016).

  • Generation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was used to generate mixtures of regioisomeric pyrazoles under specific conditions (Mikhed’kina et al., 2009).

  • Antileukemic Activities of Derivatives : Furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide showed potential antileukemic activities (Earl & Townsend, 1979).

  • Synthesis of Isoxazolines and Isoxazoles : Isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, displaying unique structural features (Rahmouni et al., 2014).

  • Synthesis of Benzopyran-3-Yl and Pyrazol-4-Yl Propanoic Acids : A rapid synthesis method for these acids was developed, highlighting their pharmacological significance in treatments like diabetes and arteriosclerosis (Reddy & Rao, 2006).

  • Synthesis of 1-Phenyl-1H-Pyrazolecarbonitriles : This synthesis led to unique pyrazole derivatives, particularly 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are chemical hybridizing agents in wheat and barley (Beck et al., 1988).

  • DFT Study on Corrosion Inhibitors : Theoretical studies on bipyrazolic-type organic compounds suggested their potential activity as corrosion inhibitors, providing insights into their chemical reactivity and efficiency (Wang et al., 2006).

  • Solid State Studies of Pyrazole-4-Carboxylic Acids : Research focused on the structural and dynamic properties of these acids, revealing insights into polymorphism, proton transfer, and tautomerism (Infantes et al., 2013).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : These derivatives displayed significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

properties

IUPAC Name

3,5-dimethyl-1-(oxan-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWARDWJLFRKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCCO2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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